molecular formula C15H21BrN2O2S B12266303 N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B12266303
M. Wt: 373.3 g/mol
InChI Key: IVMIZHMIPCIZLM-UHFFFAOYSA-N
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Description

N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The compound features a piperidine ring substituted with a 2-bromophenylmethyl group and a cyclopropanesulfonamide moiety, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H21BrN2O2S

Molecular Weight

373.3 g/mol

IUPAC Name

N-[1-[(2-bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C15H21BrN2O2S/c16-15-4-2-1-3-12(15)11-18-9-7-13(8-10-18)17-21(19,20)14-5-6-14/h1-4,13-14,17H,5-11H2

InChI Key

IVMIZHMIPCIZLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3Br

Origin of Product

United States

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